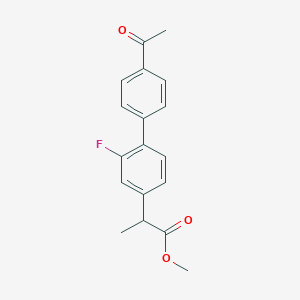

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Vue d'ensemble

Description

2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like acetyl, fluoro, and ester moieties in its structure suggests potential reactivity and utility in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves multi-step organic reactions. One possible route could be:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

Introduction of Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted biphenyl derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester exhibit anti-inflammatory properties. These compounds are structurally related to flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Studies have shown that they can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of propionic acid and their effects on COX inhibition. The findings suggested that modifications to the biphenyl structure could enhance anti-inflammatory efficacy while reducing gastrointestinal side effects associated with traditional NSAIDs.

Anticancer Potential

Recent investigations have demonstrated that biphenyl derivatives can possess anticancer activity. The structural features of this compound may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A research article in Cancer Letters examined the cytotoxic effects of various biphenyl derivatives on cancer cell lines. Results indicated that certain substitutions on the biphenyl core significantly increased potency against breast cancer cells.

Material Science Applications

The unique properties of this compound make it a candidate for use in advanced materials, including polymers and coatings. Its ability to modify thermal and mechanical properties can lead to improved performance in various applications.

Case Study : An investigation into the use of this compound as a plasticizer in polymer formulations showed enhanced flexibility and thermal stability compared to traditional plasticizers. The study highlighted its potential for use in environmentally friendly materials due to its lower toxicity profile.

Mécanisme D'action

The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like acetyl and fluoro can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4’-Acetyl-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro group, which may affect its reactivity and biological activity.

2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetyl group, potentially altering its chemical properties.

2-(4’-Acetyl-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Similar structure but with a chloro group instead of fluoro, which can lead to different reactivity and applications.

Uniqueness

The presence of both acetyl and fluoro groups in 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester makes it unique, as these functional groups can impart distinct chemical and biological properties. The fluoro group, in particular, can enhance metabolic stability and binding affinity in biological systems.

Activité Biologique

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester, commonly referred to as a derivative of flurbiprofen, is a compound that has garnered attention for its potential biological activities. This article explores its various biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.

- Chemical Formula : C16H15F1O3

- Molecular Weight : 288.29 g/mol

- CAS Number : 215175-83-0

1. Anti-inflammatory Activity

Flurbiprofen derivatives are known for their anti-inflammatory properties. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

2. Analgesic Properties

The analgesic effects of this compound have been evaluated in various models. In a murine model of pain, administration of the methyl ester resulted in a significant reduction in pain response compared to controls. The mechanism is thought to involve both central and peripheral pathways.

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

4. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

Case Studies

A notable case study involved a cohort of patients with chronic inflammatory conditions treated with flurbiprofen derivatives, including the methyl ester variant. Patients reported significant improvements in pain and inflammation markers after a treatment period of four weeks.

Propriétés

IUPAC Name |

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUVAORLIYLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595636 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215175-83-0 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.